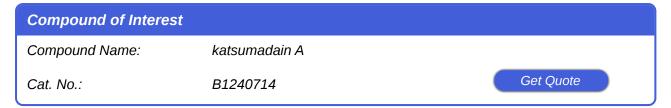




Spectroscopic and Structural Elucidation of Katsumadain A: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of **katsumadain A**, a diarylheptanoid isolated from the seeds of Alpinia katsumadai Hayata. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and physical properties of this natural product.

Introduction

Katsumadain A is a novel diarylheptanoid first isolated from the seeds of Alpinia katsumadai, a plant used in traditional medicine.[1] It has demonstrated notable anti-emetic properties.[1] The structural determination of **katsumadain A** was accomplished through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide presents the detailed spectroscopic data and the experimental protocols utilized in its isolation and characterization.

Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for **katsumadain A**, as reported in the foundational study by Yang et al. (1999).

¹H NMR Spectroscopic Data

Table 1: ¹H NMR (500 MHz, CDCl₃) data for **katsumadain A**.



Position	δ (ppm)	Multiplicity	J (Hz)
2'	6.09	d	2.0
3'	7.21	d	2.0
4'	6.09	d	2.0
5'	7.38	d	16.0
6'	6.11	d	16.0
7'	7.26-7.40	m	
1	2.85	m	_
2	1.70	m	
3	4.05	m	
4	1.55	m	
5	2.75	t	7.5
6	6.35	dt	16.0, 7.5
7	6.10	d	16.0
1"-6"	7.26-7.40	m	

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR (125 MHz, CDCl₃) data for **katsumadain A**.



Position	δ (ppm)
1'	163.8
2'	100.5
3'	143.5
4'	108.2
5'	157.1
6'	117.8
7'	130.5
1	45.6
2	25.1
3	68.0
4	36.5
5	31.2
6	129.8
7	131.5
1"	141.8
2"/6"	126.2
3"/5"	128.6
4"	127.5

Mass Spectrometry Data

Table 3: High-Resolution Mass Spectrometry (HR-MS) data for **katsumadain A**.

lon	Calculated m/z	Found m/z
[M]+	388.1988	388.1985



Experimental Protocols

The following protocols are based on the methods described by Yang et al. (1999) for the isolation and spectroscopic analysis of **katsumadain A**.

Isolation of Katsumadain A

- Extraction: The dried and powdered seeds of Alpinia katsumadai (10 kg) were extracted with methanol (MeOH) at room temperature. The solvent was then evaporated under reduced pressure to yield a crude extract.
- Solvent Partitioning: The MeOH extract was suspended in water and partitioned successively with n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).
- Column Chromatography (Silica Gel): The CHCl₃-soluble fraction was subjected to silica gel column chromatography, eluting with a gradient of n-hexane and acetone. Fractions were collected and monitored by Thin Layer Chromatography (TLC).
- Column Chromatography (ODS): Fractions containing katsumadain A were combined and further purified by open column chromatography on ODS with a stepwise gradient of MeOH and water.
- High-Performance Liquid Chromatography (HPLC): Final purification was achieved by preparative HPLC on a C18 column using a MeOH-water solvent system to yield pure katsumadain A.

Spectroscopic Analysis

- NMR Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded on a JEOL A-500 spectrometer at 500 MHz and 125 MHz, respectively. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry: High-resolution mass spectra were obtained on a JEOL JMS-SX 102A mass spectrometer.

Workflow for Isolation and Characterization



The following diagram illustrates the workflow for the isolation and characterization of **katsumadain A**.

Caption: Workflow for the isolation and structural elucidation of katsumadain A.

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References

- 1. Two novel anti-emetic principles of Alpinia katsumadai PubMed [pubmed.ncbi.nlm.nih.gov]
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